![molecular formula C18H18N4O B11787085 2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)
2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Cyclopropyl-N-(1-phényléthyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ces composés se caractérisent par la présence d'une structure cyclique contenant au moins un atome autre que le carbone, tel que l'azote, l'oxygène ou le soufre. La structure spécifique de ce composé comprend un noyau pyrrolo[2,3-b]pyrazine, qui est un système bicyclique fusionné, et divers substituants qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
La synthèse du 2-Cyclopropyl-N-(1-phényléthyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclisation d'une diamine hétérocyclique avec un nitrite ou la réaction d'hydrate d'hydrazine avec des composés dicarbonylés . Les conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, peuvent varier en fonction du rendement et de la pureté souhaités du produit final. Les méthodes de production industrielle impliquent souvent l'optimisation de ces conditions pour obtenir une synthèse à grande échelle avec une efficacité élevée et un minimum de sous-produits .
Analyse Des Réactions Chimiques
Le 2-Cyclopropyl-N-(1-phényléthyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools .
Applications de la recherche scientifique
Ce composé a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. En biologie et en médecine, il a été étudié pour ses propriétés thérapeutiques potentielles, notamment sa capacité à inhiber certaines enzymes et à moduler les voies biologiques . De plus, il a des applications dans l'industrie pharmaceutique en tant que candidat médicament potentiel pour le traitement de diverses maladies .
Mécanisme d'action
Le mécanisme d'action du 2-Cyclopropyl-N-(1-phényléthyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans les processus pathologiques. Le composé exerce ses effets en se liant à ces cibles et en modulant leur activité, ce qui peut entraîner des changements dans les voies de signalisation cellulaire et les réponses physiologiques . Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and modulate biological pathways . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for the treatment of various diseases .
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Le 2-Cyclopropyl-N-(1-phényléthyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide peut être comparé à d'autres composés similaires, tels que les pyrazines et les pyridazines fusionnées au 1,2,3-triazole . Ces composés partagent une structure de base hétérocyclique similaire mais diffèrent par leurs substituants et leurs propriétés chimiques spécifiques.
Propriétés
Formule moléculaire |
C18H18N4O |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-11(12-5-3-2-4-6-12)21-18(23)14-9-19-17-16(14)22-15(10-20-17)13-7-8-13/h2-6,9-11,13H,7-8H2,1H3,(H,19,20)(H,21,23) |
Clé InChI |
BTBFTXBNKDYRHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2=CNC3=NC=C(N=C23)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


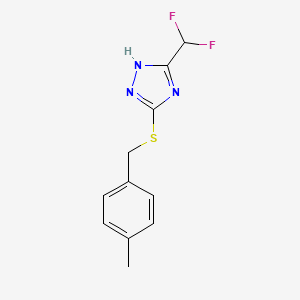
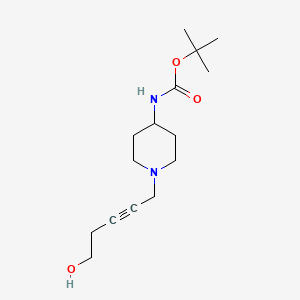
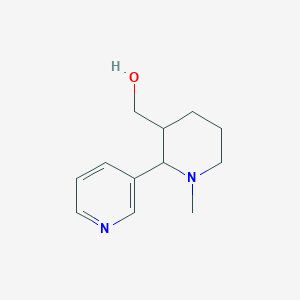
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile](/img/structure/B11787043.png)

![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)
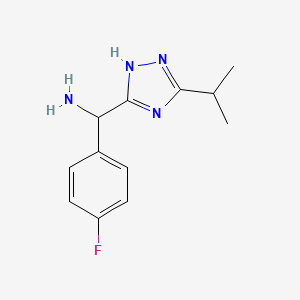
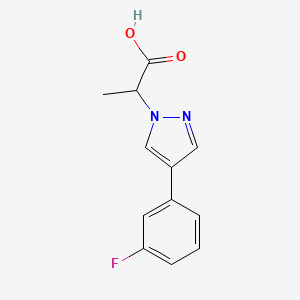

![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)
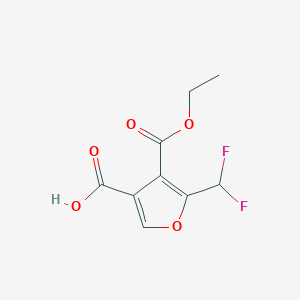
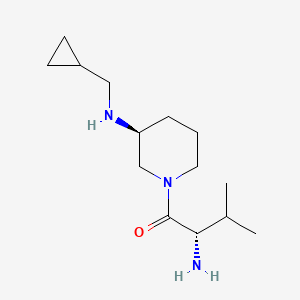
![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)

